molecular formula C18H29ClN2O3 B15136666 (2R,3R)-Dap-NE (hydrochloride)

(2R,3R)-Dap-NE (hydrochloride)

Cat. No.: B15136666
M. Wt: 356.9 g/mol
InChI Key: SLLIOFGFGYMWNJ-TXUMRZAQSA-N
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Description

(2R,3R)-Dap-NE (hydrochloride) is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound is often used in research due to its specific interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Dap-NE (hydrochloride) typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable precursor with a chiral amine under controlled conditions to produce the desired enantiomer. The reaction conditions often involve low temperatures and specific solvents to maintain the integrity of the chiral centers .

Industrial Production Methods

Industrial production of (2R,3R)-Dap-NE (hydrochloride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Mechanism of Action

The mechanism of action of (2R,3R)-Dap-NE (hydrochloride) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers allow it to fit into the active sites of these targets, influencing their activity. This stereospecific interaction is crucial for its biological effects, including modulation of enzymatic activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amines and their derivatives, such as (2R,3R)-dihydroquercetin and (2S,3S)-Dap-NE (hydrochloride) .

Uniqueness

What sets (2R,3R)-Dap-NE (hydrochloride) apart is its specific stereochemistry, which provides unique interactions with biological molecules. This makes it particularly valuable in research focused on stereospecific processes and the development of chiral drugs .

Properties

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

(2R,3R)-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H/t12-,13+,15+,16+,17-;/m1./s1

InChI Key

SLLIOFGFGYMWNJ-TXUMRZAQSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O.Cl

Canonical SMILES

CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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